molecular formula C18H17N3O B2770990 4-(3-Phenylquinoxalin-2-yl)morpholine CAS No. 146874-55-7

4-(3-Phenylquinoxalin-2-yl)morpholine

Cat. No.: B2770990
CAS No.: 146874-55-7
M. Wt: 291.354
InChI Key: RWEUKCVVFYRGJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylquinoxalin-2-yl)morpholine typically involves the condensation of 3-phenylquinoxaline with morpholine. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound focus on cost-effective and scalable processes. Green chemistry approaches are often employed to minimize environmental impact. These methods include the use of recyclable catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylquinoxalin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

Biological Activities

Research indicates that quinoxaline derivatives, including 4-(3-Phenylquinoxalin-2-yl)morpholine, exhibit a range of biological activities:

  • Anticancer Activity : Quinoxaline derivatives have shown promising anticancer properties, often through mechanisms involving the inhibition of specific kinases or enzymes critical for cell proliferation and survival pathways. For instance, studies have demonstrated that modifications in the quinoxaline structure can enhance its efficacy against cancer cells .
  • Antiviral and Antibacterial Properties : Compounds similar to this compound have been noted for their antiviral and antibacterial activities, making them potential candidates for developing new therapeutic agents against infectious diseases .
  • Enzyme Inhibition : The compound may interact with various biological targets, potentially inhibiting enzymes involved in disease progression. This interaction is crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Potential Applications

Given its structural characteristics and biological activities, this compound holds potential in several areas:

Medicinal Chemistry

This compound can be explored as a lead compound in drug development targeting cancer and infectious diseases. Its ability to interact with specific biological targets opens avenues for designing novel therapeutics.

Structure-Activity Relationship Studies

Investigating the structure-activity relationship of this compound can provide insights into how modifications affect its biological efficacy. This could lead to the development of more potent derivatives with improved pharmacological profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenylquinoxalin-2-yl)morpholine is unique due to the combination of the quinoxaline and morpholine moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various scientific and industrial applications .

Biological Activity

Chemical Structure and Properties

The structure of 4-(3-Phenylquinoxalin-2-yl)morpholine can be described as follows:

  • Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom, contributing to the compound's pharmacological properties.
  • Quinoxaline Moiety : A bicyclic structure known for various therapeutic effects, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Quinoxaline derivatives, including this compound, have shown significant anticancer properties. The biological activity is often linked to their ability to interact with specific enzymes or pathways involved in cancer progression. For instance, modifications in the quinoxaline structure can enhance biological efficacy against cancer cell lines.

CompoundCell LineIC50 Value (μM)Mechanism of Action
AK-3A54910.38 ± 0.27Induces apoptosis through cell cycle arrest at G1 phase
AK-10MCF-73.15 ± 0.23Modulates proapoptotic proteins leading to cell death
This compoundTBDTBDTBD

Research indicates that compounds similar to this compound can inhibit specific kinases or enzymes involved in cell proliferation and survival pathways, which are critical for cancer treatment strategies .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Quinoxaline derivatives demonstrate activity against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways. However, specific data on this compound's antimicrobial efficacy remains sparse.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : Interaction with kinases or enzymes that play roles in cell signaling and proliferation.
  • Cell Cycle Arrest : Induction of apoptosis through modulation of cell cycle proteins such as Bcl-2.
  • Binding Interactions : The quinoxaline moiety may chelate metal ions (e.g., Zn) in enzyme active sites, enhancing inhibitory effects on target enzymes .

Properties

IUPAC Name

4-(3-phenylquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-18(21-10-12-22-13-11-21)20-16-9-5-4-8-15(16)19-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEUKCVVFYRGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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